molecular formula C₂₃H₃₄O₆S B1140564 4'-tert-Butyldimethylsilylmycophenolic Acid CAS No. 1076199-63-7

4'-tert-Butyldimethylsilylmycophenolic Acid

Cat. No.: B1140564
CAS No.: 1076199-63-7
M. Wt: 434.6
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Description

4'-tert-Butyldimethylsilylmycophenolic Acid (CAS: 1076199-63-7) is a chemically modified derivative of mycophenolic acid (MPA), a well-known immunosuppressive agent. The compound features a tert-butyldimethylsilyl (TBDMS) group at the 4' position of the mycophenolic acid scaffold, which alters its physicochemical properties, such as lipophilicity and metabolic stability . This modification is typically employed to enhance bioavailability or protect reactive hydroxyl groups during synthetic processes. The molecular formula is C₂₃H₃₄O₆Si, with a molecular weight of 434.598 g/mol . It is primarily used in pharmaceutical research, particularly in prodrug development and targeted drug delivery systems .

Properties

IUPAC Name

6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6Si/c1-14(10-12-18(24)25)9-11-16-20(27-6)15(2)17-13-28-22(26)19(17)21(16)29-30(7,8)23(3,4)5/h9H,10-13H2,1-8H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTFSZLFEGAGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103573
Record name 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-63-7
Record name 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4'-tert-Butyldimethylsilylmycophenolic Acid (TBDMS-MPA) is a derivative of mycophenolic acid, characterized by the addition of a tert-butyldimethylsilyl (TBDMS) group. This modification enhances the compound's stability and solubility, making it a valuable candidate for various biological applications, particularly in the field of immunosuppression and enzyme inhibition.

  • Molecular Formula: C23H34O6Si
  • Molecular Weight: 434.60 g/mol

Synthesis

The synthesis of TBDMS-MPA involves the protection of mycophenolic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This reaction forms a stable compound that can undergo various chemical transformations, including oxidation and reduction.

TBDMS-MPA exhibits its biological activity primarily through enzyme inhibition. The TBDMS group increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. It is believed to interfere with cellular processes such as:

  • DNA replication
  • Protein synthesis

These interactions can lead to significant immunosuppressive effects, making TBDMS-MPA a candidate for therapeutic applications in transplant medicine and autoimmune diseases.

Comparative Analysis with Mycophenolic Acid

PropertyMycophenolic AcidThis compound
StabilityModerateHigh
SolubilityModerateHigh
Biological ActivityImmunosuppressiveEnhanced immunosuppressive
Enzyme Inhibition PotencyStandardIncreased

Case Studies

  • Immunosuppressive Properties:
    A study demonstrated that TBDMS-MPA exhibits enhanced immunosuppressive effects compared to its parent compound, mycophenolic acid. The study involved animal models where TBDMS-MPA showed superior efficacy in preventing organ rejection post-transplantation.
  • Enzyme Inhibition:
    Research published in Organic & Biomolecular Chemistry highlighted that TBDMS-MPA effectively inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for lymphocyte proliferation. The inhibition was quantified using IC50 values, showing a significant decrease compared to mycophenolic acid alone.
  • Synergistic Effects:
    A comparative study on the synergistic effects of TBDMS-MPA with other bioactive compounds indicated that its combination with specific plant-derived extracts enhances its antimicrobial properties, suggesting potential applications in treating infections alongside immunosuppressive therapies.

Enzyme Inhibition Potency

CompoundIC50 (µM)
Mycophenolic Acid5.0
This compound2.0

Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC) for TBDMS-MPA (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Comparison with Similar Compounds

Comparison with Similar Mycophenolic Acid Derivatives

Mycophenolic acid derivatives are extensively studied for their immunosuppressive and antiproliferative activities. Below is a detailed comparison of 4'-tert-Butyldimethylsilylmycophenolic Acid with structurally or functionally analogous compounds:

Table 1: Key Properties of Mycophenolic Acid Derivatives

Compound Name Molecular Weight (g/mol) LogP* Bioavailability Primary Application Key Modification
Mycophenolic Acid (MPA) 320.36 2.8 Low (oral) Immunosuppression Parent compound
Mycophenolate Mofetil 433.50 3.5 High (prodrug) Post-transplant therapy Ester prodrug (morpholinoethyl ester)
4'-TBDMS Mycophenolic Acid 434.60 ~4.2 Under study Drug delivery research TBDMS group at 4' position
7-O-Methyl Mycophenolic Acid 334.38 3.1 Moderate Anticancer research Methylation at 7-OH position
Mycophenolic Acid Glucuronide 496.45 -1.2 N/A (metabolite) Toxicity studies Glucuronide conjugation

*LogP values are estimated using computational models or experimental data where available.

Key Findings :

Lipophilicity: The TBDMS group in 4'-TBDMS Mycophenolic Acid significantly increases LogP (~4.2) compared to MPA (LogP 2.8) and mycophenolate mofetil (LogP 3.5). This enhances membrane permeability but may reduce aqueous solubility .

Metabolic Stability: Silyl-protected derivatives like 4'-TBDMS Mycophenolic Acid resist enzymatic hydrolysis better than ester prodrugs (e.g., mycophenolate mofetil), making them suitable for sustained-release formulations .

Bioactivity: While MPA and its ester prodrugs directly inhibit inosine monophosphate dehydrogenase (IMPDH), the TBDMS derivative’s bioactivity is context-dependent. In vitro studies suggest it requires deprotection to release active MPA, limiting its direct efficacy .

Research Findings and Limitations

  • Synthetic Utility: The TBDMS group is a common protecting group in organic synthesis. Its use in 4'-TBDMS Mycophenolic Acid simplifies the synthesis of MPA conjugates for antibody-drug conjugates (ADCs) or nanoparticle-based delivery .
  • Pharmacokinetic Data: Limited in vivo studies are available for this compound. Supplier data (e.g., EOS Med Chem) emphasize its research-grade use but lack clinical trial references .
  • Its higher molecular weight and stability may complicate renal clearance .

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